N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-diethoxybenzamide
Description
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-diethoxybenzamide is a synthetic small molecule characterized by a tetrahydroquinoline scaffold fused with an ethanesulfonyl group at position 1 and a 3,4-diethoxy-substituted benzamide moiety at position 5. The ethanesulfonyl group contributes to solubility and electron-withdrawing effects, while the diethoxy substituents on the benzamide may modulate lipophilicity and intermolecular interactions .
Properties
IUPAC Name |
3,4-diethoxy-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-4-28-20-12-10-17(14-21(20)29-5-2)22(25)23-18-11-9-16-8-7-13-24(19(16)15-18)30(26,27)6-3/h9-12,14-15H,4-8,13H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAPVYSYFLYCCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)CC)C=C2)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-diethoxybenzamide is widely explored in the following fields:
Chemistry: Serves as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the creation of advanced materials with unique properties.
Mechanism of Action
The compound exerts its effects through interaction with molecular targets such as enzymes or receptors. Its mechanism often involves the binding to active sites, thereby inhibiting or modulating the activity of the target protein. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces, facilitated by the unique functional groups present in its structure.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound shares structural homology with several derivatives reported in the literature. Key comparisons include:
Key Observations:
- Substituent Effects: The diethoxy groups in the target compound increase lipophilicity (logP ~3.1) compared to mono-ethoxy analogues (logP ~3.15 in ). However, bulky substituents like tert-butyl () may reduce solubility despite similar molecular weights.
- Electrophilic Moieties: The ethanesulfonyl group enhances polarity and hydrogen-bonding capacity (7 acceptors) compared to isobutyryl (4 acceptors in ), suggesting improved interactions with polar targets.
Pharmacological and Physicochemical Profiles
- logP and Solubility: The diethoxy substitution likely increases logP relative to methoxy or hydroxyl analogues (e.g., ), aligning with its moderate lipophilicity (logP ~3.1). However, its logSw (-3.65 in ) indicates poor aqueous solubility, a challenge shared with tert-butyl derivatives ().
- Metabolic Stability: Sulfonyl groups (as in the target compound) generally confer higher metabolic stability compared to ester or acylated derivatives (e.g., isobutyryl in ), which are prone to hydrolysis.
Research Implications and Limitations
- Structural Optimization: The diethoxy substitution offers a balance between lipophilicity and steric hindrance, making it a candidate for CNS-targeting drugs. However, solubility remains a limitation.
- Data Gaps: Pharmacodynamic data (e.g., IC50 values, binding affinities) for the target compound are absent in the provided evidence. Patent examples () highlight structural diversity but lack direct comparators.
Biological Activity
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-diethoxybenzamide is a complex organic compound that belongs to the sulfonamide class. Its unique chemical structure contributes to a range of biological activities, making it a subject of interest in medicinal chemistry. This article reviews its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular characteristics are essential for understanding its biological activity. Below is a summary of its key properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H26N2O5S |
| Molecular Weight | 394.55 g/mol |
| LogP | 2.5135 |
| Polar Surface Area | 72.206 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with the active sites of enzymes, inhibiting their activity. This interaction disrupts biochemical pathways associated with disease processes.
- Receptor Binding : The compound's unique structure allows it to selectively bind to specific receptors, enhancing its therapeutic potential.
Pharmacological Properties
Research indicates that this compound exhibits a range of pharmacological effects:
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains due to their ability to inhibit bacterial enzyme systems.
- Anticancer Properties : Preliminary studies suggest potential anticancer effects through the induction of apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study conducted on related sulfonamides demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism involved inhibition of folate synthesis pathways which are crucial for bacterial growth.
-
Anticancer Research :
- In vitro studies indicated that this compound could induce apoptosis in human cancer cell lines. The compound was shown to activate caspase pathways leading to programmed cell death.
-
Inflammatory Models :
- Animal models of inflammation revealed that the compound reduced markers of inflammation significantly compared to controls. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis.
Future Directions
Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:
- In Vivo Studies : Evaluating efficacy and safety in animal models.
- Clinical Trials : Assessing therapeutic potential in humans.
- Structure-Activity Relationship (SAR) Studies : Identifying modifications that enhance biological activity or reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
